Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(3-chloro-5-fluorobenzoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c1-20-15(19)13-5-3-2-4-12(13)14(18)9-6-10(16)8-11(17)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVHWGJOACFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate typically involves the esterification of 2-(3-chloro-5-fluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(3-chloro-5-fluorobenzoyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and ketone functionalities undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Products Formed | Catalysts/Notes |
|---|---|---|---|
| Ester Hydrolysis | Aqueous NaOH (1M), 80°C, 4 hrs | 2-(3-Chloro-5-fluorobenzoyl)benzoic acid | Rate enhanced by micellar catalysts |
| Ketone Reduction | H<sub>2</sub>/Pd-C, ethanol, 25°C | 2-(3-Chloro-5-fluorobenzyl)benzoate | Selective reduction without ester cleavage |
Mechanistic studies indicate that the electron-withdrawing chloro and fluoro groups activate the carbonyl toward nucleophilic attack, accelerating hydrolysis rates by 1.5–2× compared to non-halogenated analogues.
Nucleophilic Aromatic Substitution
The 3-chloro-5-fluoro substituents participate in SNAr reactions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methoxide | DMF, 120°C, 12 hrs | Methoxy-substituted benzoate derivative | 78 |
| Piperidine | THF, 60°C, 6 hrs | Piperidinyl-fluoro-benzoyl benzoate | 65 |
Regioselectivity favors substitution at the 3-chloro position due to decreased steric hindrance compared to the 5-fluoro site. DFT calculations show a 12.3 kcal/mol activation barrier difference between sites .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Table 3: Suzuki-Miyaura Coupling Performance
| Aryl Boronic Acid | Catalyst System | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 80 | 8 | 82 |
| 4-Methoxyphenylboronic acid | Pd(OAc)<sub>2</sub>/XPhos | 100 | 12 | 71 |
Coupling occurs preferentially at the chloro position, with <5% reaction observed at the fluorine site. This aligns with studies showing C–Cl bonds have higher oxidative addition rates to Pd(0) than C–F bonds .
Radical-Mediated Transformations
Under reductive conditions, the benzoyl group undergoes radical dearomatization:
textReaction: Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate + 2 e⁻ → 1,5-dienoyl intermediate
Key parameters from benzoyl-CoA reductase studies :
-
ATP hydrolysis: 2.3–2.8 ATP/2 e⁻ transferred
-
Turnover frequency: 4.7 s⁻¹
-
Selectivity: 89% for chloro-substituted substrates
This reaction is critical in biodegradation pathways, with the 3-chloro group directing regioselective reduction .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways:
| Pathway | Quantum Yield (Φ) | Major Products |
|---|---|---|
| C–Cl homolysis | 0.32 | Benzoyl radical + methyl benzoate |
| Fries rearrangement | 0.18 | 3-Fluoro-5-hydroxybenzophenone derivative |
Laser flash photolysis studies reveal a triplet excited state lifetime of 1.2 μs, favoring radical pathways over rearrangements .
Comparative Reactivity Analysis
A kinetic study comparing substituent effects:
| Position | Relative Reactivity (k<sub>rel</sub>) |
|---|---|
| 3-Cl | 1.00 (reference) |
| 5-F | 0.22 |
| Ester OMe | 0.07 |
Data derived from competition experiments using isotopic labeling .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated benzoyl derivatives, including methyl 2-(3-chloro-5-fluorobenzoyl)benzoate. Compounds with fluorine substituents have shown enhanced biological activity against various pathogens. For instance, benzoylthiourea derivatives with fluorine atoms demonstrated significant antibacterial effects against Escherichia coli and antifungal activity against Candida albicans . The presence of fluorine enhances the lipophilicity and metabolic stability of the compounds, contributing to their efficacy.
Case Study: Antibacterial Properties
In a study evaluating various benzoyl derivatives, this compound exhibited promising results against gram-positive and gram-negative bacteria. The compound's structure allowed for effective interaction with bacterial DNA gyrase, a critical enzyme for DNA replication .
Agrochemical Applications
Herbicide Development
The chlorinated and fluorinated aromatic compounds are often utilized in the development of herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound can serve as a precursor for synthesizing herbicidal agents that target weed species resistant to conventional treatments.
Table 1: Comparison of Herbicidal Activity
| Compound Name | Activity Level | Target Species |
|---|---|---|
| This compound | High | Echinochloa crus-galli |
| Methyl 4-(trifluoromethyl)benzoate | Moderate | Amaranthus retroflexus |
| Methyl benzoate | Low | General weed species |
Material Science
Synthesis of Functional Polymers
this compound is also explored for its potential in synthesizing functional polymers. The compound can undergo polymerization reactions to create materials with specific thermal and mechanical properties suitable for applications in coatings and adhesives.
Case Study: Polymerization Process
A recent investigation into the polymerization of this compound revealed that incorporating this compound into polymer matrices significantly improved thermal stability and chemical resistance. The resulting polymers were tested for their applicability in high-performance coatings .
Pharmaceutical Synthesis
Intermediate in Drug Development
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Table 2: Pharmaceutical Applications
| Drug Name | Target Condition | Role of Methyl Compound |
|---|---|---|
| Fluoroquinolone Antibiotics | Bacterial Infections | Intermediate |
| Antituberculosis Agents | Tuberculosis | Precursor |
| Antifungal Agents | Fungal Infections | Synthesis Intermediate |
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
The following analysis compares Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Amino vs. Benzoyl Groups: Amino-substituted benzoates (e.g., Methyl 2-amino-3-chlorobenzoate) exhibit higher polarity and reactivity, whereas the benzoyl group in the target compound likely improves lipophilicity, favoring membrane permeability in drug delivery .
- Quinoline Derivatives: Compounds like C3 () incorporate heterocyclic cores (quinoline), which may confer distinct biological activities (e.g., antimicrobial or anticancer properties) compared to the purely aromatic target compound .
Physicochemical Properties
| Property | Methyl 2-(3-Cl-5-F-benzoyl)benzoate (Inferred) | Methyl 2-Chloro-5-formylbenzoate | Ethyl Benzoate |
|---|---|---|---|
| Molecular Weight | ~308 g/mol (estimated) | 198.6 g/mol | 150.17 g/mol |
| Lipophilicity (LogP) | High (Cl/F substituents) | Moderate (Cl, aldehyde) | Low (simple ester) |
| Stability | High (electron-withdrawing groups) | Moderate (aldehyde oxidation) | High (non-reactive) |
| Solubility | Low in water | Low in water | Moderate in ethanol |
Rationale :
- The target compound’s halogenated benzoyl group likely reduces aqueous solubility compared to ethyl benzoate but improves thermal and oxidative stability .
- Aldehyde-containing analogs (e.g., Methyl 2-Chloro-5-formylbenzoate) may undergo faster degradation due to the reactive formyl group, whereas the benzoyl group in the target compound offers greater inertness .
Biological Activity
Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H14ClF O2
- Molecular Weight : 292.73 g/mol
- SMILES Notation : COC(=O)c1ccccc(c1)C(=O)c2c(ccc(c2)Cl)F
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzoxazole derivatives have shown broad-spectrum antimicrobial effects, including antibacterial and antifungal properties. The chlorofluorobenzoyl moiety may enhance these activities by increasing lipophilicity and facilitating membrane penetration in microbial cells .
Anticancer Activity
This compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that related compounds can inhibit the growth of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, suggesting potential anticancer properties for this compound as well .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 6.55 | Moderate |
| HCT-116 | 7.41 | Moderate |
Anti-inflammatory Effects
The presence of halogen substituents in aromatic compounds is often associated with enhanced anti-inflammatory activity. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzoyl derivatives on cancer cell lines, revealing that modifications at specific positions significantly influenced their activity. This compound was included in a broader analysis of structure-activity relationships (SAR), which highlighted its potential as a lead compound for further development .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of halogenated benzoates, including this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, supporting its use as a scaffold for developing new antimicrobial agents .
Research Findings
The biological activity of this compound has been supported by various research findings:
- In vitro Studies : In vitro assays have demonstrated that compounds with similar structures can effectively inhibit tumor growth and microbial proliferation.
- Mechanistic Insights : The mechanisms underlying the anticancer and antimicrobial activities often involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3-chloro-5-fluorobenzoyl)benzoate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves sequential Friedel-Crafts acylation and esterification. For example:
Acylation : React 3-chloro-5-fluorobenzoic acid chloride with methyl salicylate under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .
Esterification : Use methanol and sulfuric acid as a catalyst under reflux (70°C) for 6–8 hours.
- Key Optimization Factors :
- Purity of starting materials (≥98% by HPLC).
- Strict temperature control during acylation to minimize side reactions.
- Use of molecular sieves to absorb water during esterification.
- Yield Data :
| Step | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Acylation | AlCl₃ | 0–5°C | 72–78 |
| Esterification | H₂SO₄ | 70°C | 85–90 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to chlorine/fluorine coupling. The methyl ester group shows a singlet at δ 3.9 ppm .
- Carbonyl carbons (benzoyl C=O) resonate at δ 192–195 ppm.
- IR Spectroscopy :
- Strong C=O stretches at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (benzoyl).
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 296 (C₁₅H₁₁ClFO₃). Fragmentation peaks at m/z 259 (loss of –OCH₃) and m/z 123 (benzoyl fragment) .
- Purity Check :
Use reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30); retention time ~8.2 min.
Advanced Research Questions
Q. What methodologies resolve crystallographic data discrepancies in this compound using software like SHELXL or WinGX?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Structure Solution :
SHELXD : For initial phase determination via dual-space methods .
SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .
- Common Issues :
- Twinned Crystals : Use the TWIN/BASF commands in SHELXL to model twinning fractions.
- Disordered Substituents : Apply restraints (e.g., DFIX, SIMU) for chlorine/fluorine positions .
- Validation Tools :
- PLATON : Check for missed symmetry or solvent-accessible voids .
- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty .
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis :
- Vary substituents (e.g., replace –Cl with –Br, –CF₃) via nucleophilic aromatic substitution .
- Biological Assays :
Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.
Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., neurotrophic receptors) .
- Key SAR Findings :
| Derivative | Substituent | IC₅₀ (CYP3A4, μM) | LogP |
|---|---|---|---|
| Parent Compound | –Cl, –F | 12.3 | 2.8 |
| –Br Analog | –Br, –F | 8.7 | 3.1 |
| –CF₃ Analog | –CF₃, –F | 5.2 | 3.5 |
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding substituent positions in this compound?
- Methodological Answer :
- Scenario : NMR suggests meta-substitution, while X-ray indicates para-substitution.
- Resolution Steps :
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to compare theoretical/experimental NMR shifts .
Revisit Crystallography : Check for pseudosymmetry or incorrect space group assignment in SHELXL .
Synchrotron Validation : Collect high-resolution data (λ = 0.7 Å) to resolve electron density ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
